molecular formula C17H10F3NO B6337660 4-(2-Trifluoromethylbenzoyl)quinoline;  97% CAS No. 1187165-86-1

4-(2-Trifluoromethylbenzoyl)quinoline; 97%

Cat. No. B6337660
M. Wt: 301.26 g/mol
InChI Key: MVVNMDBIOCSAJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .


Chemical Reactions Analysis

Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Quinoline derivatives are recognized for their efficient fluorescence and have been widely utilized in biochemistry and medicine for studying various biological systems. They are also considered promising as potential antioxidants and radioprotectors, highlighting their significance in developing sensitive and selective compounds for research and therapeutic purposes (Aleksanyan & Hambardzumyan, 2013).
  • The synthesis of 3-alkyl-2-aryl-4-trifluoromethylbenzo[h]quinolines derivatives via intramolecular cyclization showcases the versatility of quinoline derivatives in generating structurally diverse compounds. This method provides a framework for the development of novel compounds with potential applications in various fields of chemistry and medicine (Bonacorso, Duarte, Zanatta, & Martins, 2002).

Biological and Pharmacological Activities

  • Quinoline and its analogs are integral to medicinal chemistry due to their vast biological properties. These compounds have been explored for their antibacterial, antifungal, antiparasitic, antiviral, cytotoxic, and anti-inflammatory activities. The synthesis and preliminary in vitro and in silico studies of thieno[2,3-b]benzo[h]quinoline derivatives aimed to investigate their potential as anticancer agents, although they showed weak or no cytotoxicity against cancer cell lines. This work underscores the ongoing research to understand and utilize quinoline's structural features for therapeutic purposes (Ahmed & Daneshtalab, 2012).

Material Science and Bioimaging Applications

  • The development of quinoline derivatives for bioimaging and as pharmaceutical agents highlights the compound's potential in material science. Quinoline-based compounds, due to their strong fluorescence properties, have been utilized as bioimaging agents, which could extend to applications in studying cellular processes and developing diagnostic tools. The specificity and selectivity of these compounds in targeting cellular organelles like the Golgi apparatus demonstrate their utility in advanced microscopy and cell biology research (Chen et al., 2019).

Safety And Hazards

According to the safety data sheet, 4-(2-Trifluoromethylbenzoyl)quinoline is considered hazardous. It is classified as a flammable liquid (Category 4), causes severe skin burns and eye damage (Category 1B), and may cause cancer (Category 1B) .

Future Directions

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVNMDBIOCSAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Trifluoromethylbenzoyl)quinoline

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